Fmoc-D-thioproline, also known as Fmoc-D-thiazolidine-4-carboxylic acid, is a synthetic amino acid derivative characterized by the presence of a thiazolidine ring. It incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The molecular formula of Fmoc-D-thioproline is with a molecular weight of approximately 355.41 g/mol .
This compound is significant in the field of peptide chemistry due to its unique structural features that enhance the stability and bioactivity of peptides. The thioproline moiety contributes to distinct conformational properties, making it valuable for various applications in drug design and synthesis.
The biological activity of Fmoc-D-thioproline is primarily attributed to its incorporation into peptides that exhibit various pharmacological effects. Compounds containing thioproline have shown potential in:
The synthesis of Fmoc-D-thioproline typically involves several steps:
These compounds are utilized in similar contexts but may differ in their biological activities and stability profiles compared to Fmoc-D-thioproline .
Interaction studies involving Fmoc-D-thioproline focus on its role within peptide structures and how these interactions influence biological activity:
Several compounds share structural similarities with Fmoc-D-thioproline, each offering unique properties:
| Compound Name | Structural Features | Notable
Solid-Phase Peptide Synthesis (SPPS) Optimization StrategiesSolvent Selection Criteria for Resin Swelling EfficiencyResin swelling efficiency directly influences coupling kinetics and overall synthesis yields in SPPS. For Fmoc-D-Thz-OH incorporation, solvent polarity, hydrogen-bonding capacity, and compatibility with polystyrene- or polyethylene glycol (PEG)-based resins are paramount. Hansen solubility parameters (HSPs)—dispersive (δD), polar (δP), and hydrogen-bonding (δH) components—provide a quantitative framework for predicting resin-solvent interactions. Recent investigations comparing green solvents like anisole (δD: 17.8, δP: 5.1, δH: 4.1) and cyclopentyl methyl ether (CPME; δD: 16.2, δP: 5.3, δH: 4.1) with traditional solvents such as dimethylformamide (DMF; δD: 17.4, δP: 13.7, δH: 11.3) revealed distinct swelling profiles. Polystyrene resins functionalized with chloromethyl groups exhibited 6.5–6.8 mL/g swelling in anisole and CPME, outperforming DMF (3.8 mL/g). This divergence stems from the lower δP and δH values of ether-based solvents, which reduce polymer-solvent electrostatic interactions while maintaining sufficient dispersion forces to expand the resin matrix. Table 1: Resin Swelling Efficiency in Selected Solvents
PEG-based resins, however, showed superior compatibility with polar aprotic solvents like DMF due to their inherent hydrophilicity. For Fmoc-D-Thz-OH, optimal swelling balances resin accessibility for coupling reagents while minimizing solvent-induced carbamate instability. Base-Mediated Deprotection Mechanisms Beyond PiperidinePiperidine remains the standard base for Fmoc-group removal due to its rapid carbamate cleavage kinetics (t1/2 < 30 s). However, prolonged exposure to piperidine can lead to aspartimide formation or thiazolidine ring degradation in Fmoc-D-Thz-OH-containing peptides. Recent protocols employ 20% piperidine in DMF with 0.1 M hydroxybenzotriazole (HOBt) additives, reducing deprotection time to 2 × 1 min cycles and mitigating base-induced side reactions. Alternative deprotection strategies include methoxyamine hydrochloride (MeONH2·HCl) for post-synthetic thiazolidine ring opening, enabling in situ cysteine liberation without harsh acidic conditions. While not a direct replacement for piperidine, this two-step approach—Fmoc removal followed by Thz deprotection—minimizes β-elimination and epimerization risks. For example, treatment with 0.5 M MeONH2·HCl in 6 M guanidinium hydrochloride (Gn·HCl)/200 mM sodium phosphate (pH 4.5) achieves >90% ring opening within 2 hours at 37°C. Carbamate Formation Dynamics During ElongationCarbamate stability during Fmoc-D-Thz-OH elongation is critical to prevent premature Fmoc-group cleavage or unintended side-chain modifications. The electron-withdrawing fluorenylmethyloxycarbonyl (Fmoc) group stabilizes the carbamate via resonance, but prolonged exposure to activated coupling reagents like HATU or PyBOP can induce gradual decomposition. Studies using ¹H NMR spectroscopy revealed that Fmoc-D-Thz-OH carbamate integrity remains >95% after 24 hours in DMF at 25°C, but decreases to 82% in dichloromethane under identical conditions. This solvent-dependent stability correlates with resin swelling data; solvents that maximize swelling (e.g., anisole) also preserve carbamate integrity by limiting reagent penetration into the resin matrix. Table 2: Carbamate Stability Under SPPS Conditions
Coupling efficiency further depends on minimizing diketopiperazine (DKP) formation, a side reaction prevalent in Fmoc-D-Thz-OH-containing dipeptides. Pre-activation with 2:1 HATU/N,N-diisopropylethylamine (DIPEA) in DMF reduces DKP yields by 40% compared to standard PyBOP protocols. These findings underscore the necessity of tailoring activation chemistries to the unique steric and electronic properties of thiazolidine-containing residues. Intein-Mimetic Thioethylamido Moieties Design PrinciplesThe development of intein-mimetic thioester surrogates represents a sophisticated approach to biomimetic peptide cyclization, drawing inspiration from the natural protein splicing mechanisms observed in inteins. The foundational design principle centers on the incorporation of thioethylamido moieties that can effectively mimic the complex acyl shift reactions characteristic of intein-mediated protein splicing [1] [2]. The thioethylamido moiety serves as the critical functional group that enables proximity-driven nitrogen-to-sulfur acyl shift reactions through a favorable five-membered ring transition state. This design strategy exploits the thermodynamic favorability of five-membered ring formation to facilitate the breaking of peptide bonds and subsequent thioester formation [1] [2]. The spatial arrangement of the thioethylamido group positions the sulfur atom in optimal proximity to the carbonyl carbon, enabling nucleophilic attack that initiates the cyclization cascade. Fmoc-D-thioproline, with its unique thiazolidine ring structure, exemplifies these design principles by providing a conformationally constrained scaffold that enhances the stability and reactivity of the thioester surrogate [3] [4] [5]. The fluorenylmethoxycarbonyl protecting group ensures compatibility with solid-phase peptide synthesis while the thiazolidine ring maintains the essential stereochemical requirements for efficient cyclization. The molecular architecture of these surrogates incorporates several key structural elements: the thioethylamido functionality for acyl shift initiation, conformational constraints that pre-organize the molecule for cyclization, and chemical stability under standard peptide synthesis conditions. The D-configuration of the thioproline component provides enhanced resistance to enzymatic degradation while maintaining the essential chemical reactivity required for biomimetic cyclization [6] [7]. Research findings demonstrate that N-methyl cysteine derivatives and thioethylbutylamide-based surrogates can be readily incorporated into peptide sequences using standard Fmoc chemistry protocols [1] [2]. These surrogates undergo spontaneous transformation into thioesters or thiolactones under acidic conditions, with the reaction proceeding through well-defined mechanistic pathways that mirror those observed in natural intein splicing.
Entropy-Driven Thiolactone Ring Expansion MechanismsThe entropy-driven thiolactone ring expansion mechanism represents a fundamental thermodynamic principle that governs the efficiency of biomimetic cyclization processes. This mechanism exploits the natural tendency of chemical systems to maximize entropy through the formation of multiple discrete intermediates that progressively expand in ring size until optimal cyclization is achieved [1] [8]. The process initiates with the formation of small thiolactone rings through intramolecular nucleophilic attack of cysteine sulfur atoms on activated carbonyl groups. These initial five- or six-membered thiolactone intermediates undergo reversible thiol-thioester exchange reactions with additional cysteine residues present in the peptide sequence, leading to progressive ring expansion [8] [9]. The reversible nature of these exchange reactions allows the system to explore multiple conformational states while maintaining chemical activation through the thioester functionality. Thermodynamic analysis reveals that the entropy gain from increased conformational freedom associated with larger ring sizes provides a driving force for the expansion process. However, this must be balanced against the enthalpic costs of ring strain and the probability of successful cyclization events. The optimal ring size represents a compromise between these competing factors, typically favoring medium-sized rings of 8-12 members for most peptide sequences [8] [10]. The mechanism proceeds through a series of discrete thiolactone intermediates, each representing a potential cyclization site. The reversible nature of the thiol-thioester exchange allows the system to sample multiple ring sizes until the thermodynamically favored state is achieved. This process is analogous to the ring-chain equilibria observed in entropy-driven ring-opening polymerization, where the system seeks to minimize free energy through optimal ring size distribution [11] [10].
Experimental studies demonstrate that cysteine-rich peptides exhibit enhanced cyclization rates compared to their cysteine-poor counterparts, supporting the role of multiple thiol groups in facilitating the entropy-driven expansion process [1] [8]. The presence of multiple cysteine residues provides additional sites for thiol-thioester exchange, increasing the probability of successful cyclization while reducing the formation of intermolecular oligomers. The final cyclization step involves an irreversible sulfur-to-nitrogen acyl shift that converts the thiolactone intermediate to a stable amide bond. This terminal reaction provides the thermodynamic driving force for the entire process by removing the cyclic thioester from the equilibrium and preventing retro-cyclization reactions [8] [9]. pH-Dependent Acyl Shift Cascades in MacrocyclizationThe pH-dependent nature of acyl shift cascades represents a critical control mechanism that governs the efficiency and selectivity of biomimetic cyclization reactions. The protonation state of key functional groups, particularly the thioethylamido moiety and terminal amino groups, directly influences the kinetics and thermodynamics of the cyclization process [12] [13]. Under acidic conditions, protonation of the nitrogen atom in the thioethylamido group facilitates the initial nitrogen-to-sulfur acyl shift by stabilizing the developing negative charge on the departing nitrogen. This protonation also enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur atom. The optimal pH range for thioester formation typically lies between 1-3, where the balance between nitrogen protonation and sulfur nucleophilicity is maximized [12] [13]. The pH-dependent behavior of thiazolidine ring systems demonstrates remarkable sensitivity to solution conditions. At low pH values below 2.0, the thiazolidine ring remains predominantly closed and stable, with minimal ring-opening activity. As the pH increases to the range of 4.0-6.0, an equilibrium is established between the closed and open forms, with the proportion of open forms increasing with pH. At physiological pH values of 7.4 and above, the ring-opening process becomes thermodynamically favored, leading to high concentrations of the open-chain form [13] [14].
The mechanism of pH-dependent acyl shift involves multiple protonation and deprotonation events that control the direction and rate of the cyclization cascade. The initial protonation of the nitrogen atom facilitates the first acyl shift, while subsequent deprotonation events enable the formation of tetrahedral intermediates and their resolution into thioester products. The reversible nature of these protonation events allows for fine-tuning of the reaction conditions to optimize cyclization efficiency [12] [15]. Temperature effects compound the pH-dependent behavior, with elevated temperatures generally favoring ring-opening and acyl shift reactions. The combination of pH and temperature control provides a powerful tool for regulating the cyclization process, allowing researchers to optimize reaction conditions for specific peptide sequences and desired products [13] [16]. The pH-cycling strategy has emerged as a particularly effective approach for controlling cyclization reactions. By alternating between acidic conditions that favor thioester formation and neutral conditions that promote cyclization, researchers can achieve high yields of cyclic products while minimizing side reactions such as hydrolysis and oligomerization [12] [17]. This approach exploits the reversible nature of the pH-dependent equilibria to drive the reaction toward the desired cyclic products.
XLogP3 0.7
Hydrogen Bond Acceptor Count 6
Hydrogen Bond Donor Count 2
Exact Mass 355.08782920 g/mol
Monoisotopic Mass 355.08782920 g/mol
Heavy Atom Count 25
Dates
Last modified: 08-10-2024
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